1-Phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline
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Overview
Description
1-Phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline is a nitrogen-containing heterocyclic compound. It is part of the quinazoline family, which is known for its diverse biological activities. This compound has a unique structure that includes a pyrrole ring fused with a quinazoline ring, making it an interesting subject for various scientific studies .
Preparation Methods
The synthesis of 1-Phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of tricyclic quinazoline-4-thione with hydrazine hydrate can yield the desired compound . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-Phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate for reduction and electrophilic agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. It has been studied for its potential antimicrobial, anticancer, and anti-inflammatory properties . In medicinal chemistry, it is explored for its kinase inhibitory activities, making it a potential candidate for drug development . Additionally, its unique structure makes it a valuable scaffold for designing new bioactive molecules.
Mechanism of Action
The mechanism of action of 1-Phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain kinases, which play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can exert its therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.
Comparison with Similar Compounds
1-Phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline can be compared with other similar compounds, such as pyrrolo[1,2-a]pyrazines and pyrrolo[2,1-b]quinazolinones . These compounds share similar structural features but differ in their biological activities and applications. For instance, pyrrolo[1,2-a]pyrazines are known for their antibacterial and antiviral activities, while pyrrolo[2,1-b]quinazolinones exhibit higher conformational mobility due to the presence of an additional methylene unit .
Properties
CAS No. |
61938-89-4 |
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Molecular Formula |
C17H16N2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
1-phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline |
InChI |
InChI=1S/C17H16N2/c1-2-6-13(7-3-1)16-10-11-17-18-15-9-5-4-8-14(15)12-19(16)17/h1-9,16H,10-12H2 |
InChI Key |
OZPSAZQFKAVZKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3CN2C1C4=CC=CC=C4 |
Origin of Product |
United States |
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